Product packaging for Methyl 3-hydroxyoctadecanoate(Cat. No.:CAS No. 2420-36-2)

Methyl 3-hydroxyoctadecanoate

Cat. No.: B142804
CAS No.: 2420-36-2
M. Wt: 314.5 g/mol
InChI Key: XIGHAQIRKIFLFB-UHFFFAOYSA-N
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Description

Contextual Significance in Lipidomics and Metabolomics Research

The fields of lipidomics and metabolomics, which involve the comprehensive study of lipids and metabolites, utilize Methyl 3-hydroxyoctadecanoate as a significant biomarker. nih.govnih.gov Its presence and concentration can signal specific metabolic activities and the presence of certain organisms.

3-hydroxy fatty acids (3-OH-FAs), the parent molecules of this compound, are integral components of lipopolysaccharides found in Gram-negative bacteria. nih.gov Consequently, the detection of 3-OH-FA methyl esters is a critical method for identifying bacterial presence in various environments, including airborne particles and settled dust. nih.gov The analysis of these compounds helps researchers understand host-pathogen interactions and inflammatory responses triggered by bacterial endotoxins. nih.gov

In broader metabolomic studies, alterations in the profiles of fatty acids and their derivatives can indicate metabolic dysregulation associated with various diseases. nih.govfrontiersin.org Lipid biomarkers are being actively investigated for their potential in the early diagnosis and monitoring of conditions like breast cancer and liver cirrhosis. nih.govnih.gov

Overview of Current Research Paradigms and Challenges

Modern research on this compound heavily relies on sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods used for the detection and quantification of this compound in complex biological samples. nih.govacs.orgnih.gov These methods often involve a derivatization step, such as converting the hydroxyl group to a trimethylsilyl (B98337) ether, to improve chromatographic separation and detection sensitivity. nih.gov

Despite these advanced tools, significant challenges remain. A major hurdle is the enantioselective analysis of 3-hydroxy fatty acids. acs.orgresearchgate.net These molecules are chiral, meaning they exist in "left-handed" (S) and "right-handed" (R) forms called enantiomers. acs.orgresearchgate.net The specific biological activity can differ between these forms. Researchers have developed methods using chiral derivatizing agents, like Mosher's reagent, to separate and identify these enantiomers. acs.orgresearchgate.net

Another challenge lies in the complexity of lipidomes, where numerous similar compounds can interfere with analysis. This necessitates highly selective sample preparation and chromatographic methods to isolate and accurately measure this compound. nih.gov Furthermore, the high cost and technical demands of producing and processing related biopolymers like polyhydroxyalkanoates (PHAs) also present limitations in their large-scale application and study. nih.gov

Data Tables

Table 1: Chemical and Physical Properties of this compound

Property Value Source(s)
IUPAC Name This compound nih.gov
Molecular Formula C19H38O3 nih.gov
Molecular Weight 314.5 g/mol nih.gov
CAS Number 2420-36-2 nih.gov
Solubility Soluble in ethanol (B145695) and methanol (B129727) glpbio.com

| Storage Temperature | -20°C | glpbio.com |

Table 2: Research Findings on 3-Hydroxy Fatty Acids (3-OH-FAs) and their Methyl Esters

Research Focus Key Findings Relevant Organisms/Systems Analytical Techniques
Bacterial Markers 3-OH-FAs are effective markers for Gram-negative bacteria endotoxins in environmental samples. Airborne particles, settled dust GC-MS/MS
Enantioselective Analysis Both (R) and (S) enantiomers of 3-OH-FAs are found in food products, with the (R)-enantiomer often being predominant. Dairy products, vegetable oils GC/ECNI-MS
PHA Monomers This compound is a monomer found in medium-chain length PHAs. Pseudomonas putida GC-MS

| Butterfly Pheromones | Isoprenyl 3-acetoxyoctadecanoate, a derivative, is a major component of androconial secretions. | Ithomia salapia (butterfly) | GC/MS, GC/IR |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H38O3 B142804 Methyl 3-hydroxyoctadecanoate CAS No. 2420-36-2

Properties

IUPAC Name

methyl 3-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h18,20H,3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGHAQIRKIFLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337117
Record name Methyl 3-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2420-36-2
Record name Methyl 3-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Abundance and Biological Sourcing

Endogenous Occurrence in Eukaryotic Organisms

Methyl 3-hydroxyoctadecanoate has been identified as a notable, albeit rare, plant metabolite. A significant finding is its presence in the essential oil of Minuartia recurva.

Minuartia recurva : Analysis of the essential oil from the fresh aerial parts of Minuartia recurva subsp. recurva revealed the presence of this compound as a major component, constituting 4.5% of the total oil. This discovery was significant as it marked the first identification of this compound within the Caryophyllaceae family.

Table 1: Major Constituents of Minuartia recurva Essential Oil

CompoundPercentage (%)
Nonanal9.9
(Z)-3-Hexenol8.5
Hexahydrofarnesyl acetone5.3
This compound 4.5
Data sourced from analysis of fresh aerial parts of Minuartia recurva ssp. recurva.

In the animal kingdom, derivatives of 3-hydroxyoctadecanoate play a role as chemical signals (semiochemicals), particularly in insects.

Insect Androconia : In the ithomiine butterfly, Ithomia salapia, this compound serves as a synthetic precursor for a new class of fatty acid esters identified in the male scent organs (androconia). The major semiochemicals identified were isoprenyl (Z)-3-acetoxy-11-octadecenoate, isoprenyl (Z)-3-acetoxy-13-octadecenoate, and isoprenyl 3-acetoxyoctadecanoate. The synthesis of the latter involved the reduction of a β-ketoacid to produce this compound, which was then further modified. This indicates its role as a metabolic intermediate in the biosynthesis of these insect pheromones. researchgate.netresearchgate.net

Mammalian Metabolites : While direct detection of this compound in mammalian feces is not prominently documented, related hydroxy fatty acids are known metabolites. For instance, 12-Hydroxystearic acid has been detected in the feces of human subjects. cir-safety.org In animal studies, dietary supplementation with Goji in mice led to a downregulation of (R)-10-hydroxystearate, an isomer of 3-hydroxyoctadecanoate, in the cecum. frontiersin.org These findings suggest that hydroxy fatty acids are part of mammalian metabolic processes, although the specific role and presence of the 3-hydroxy isomer in feces requires further investigation.

Microbial Production and Biosynthetic Pathways

The monomer 3-hydroxyoctadecanoate is a building block for long-chain-length polyhydroxyalkanoates (lcl-PHAs), which are biodegradable polyesters synthesized by various bacteria as carbon and energy storage materials. researchgate.net

Polyhydroxyalkanoates are a family of natural polymers with properties similar to conventional plastics but are fully biodegradable. The composition of these biopolymers determines their physical characteristics. The 3-hydroxyoctadecanoate (3HOD) monomer is one of the longest building blocks found in naturally occurring PHAs, contributing to the formation of long-chain-length (lcl) copolymers. researchgate.net The incorporation of such long-chain monomers can impart more elastomeric properties to the resulting bioplastic. tandfonline.com

Several bacterial species have been identified that can incorporate 3-hydroxyoctadecanoate into PHA polymers, often by utilizing fatty acids or hydrocarbon-rich substrates. The primary biosynthetic route is the β-oxidation pathway, where fatty acids are broken down, and the resulting intermediates are channeled into PHA synthesis by the enzyme PHA synthase. tandfonline.comnih.gov

Acinetobacter sp. : Acinetobacter sp. strain AAAID-1.5, isolated from contaminated soil, has demonstrated the ability to produce PHA from used transformer oil. nih.govresearchgate.net Analysis of the produced biopolymer confirmed it was a copolymer composed primarily of 3-hydroxyoctadecanoate (85 mol%) and 3-hydroxyhexadecanoate (15 mol%) monomers. nih.gov The biosynthetic pathway in Acinetobacter involves the degradation of hydrocarbons into fatty acids, which then enter the β-oxidation cycle to provide the necessary 3-hydroxyacyl-CoA precursors for PHA synthase. nih.govnih.gov

Bacillus thuringiensis : The species Bacillus thuringiensis EGU45 can produce a complex PHA copolymer containing 3-hydroxyoctadecanoate (3HOD), along with 3-hydroxydecanoate (B1257068) and 3-hydroxyhexadecanoate. researchgate.netnih.gov This production was achieved through the co-metabolism of crude glycerol, glucose, and propionic acid. researchgate.netnih.gov In Bacillus species, the synthesis of PHA monomers is linked to the metabolism of fatty acids, where precursor substrates are converted into hydroxyacyl-CoA intermediates for polymerization. core.ac.uknih.gov

Pseudomonas mendocina : Strains of Pseudomonas mendocina are known to synthesize medium-chain-length (mcl) PHAs. researchgate.net While typically producing shorter-chain monomers, a genetically engineered Pseudomonas mendocina has been shown to produce PHA containing the 3-hydroxyoctadecanoate monomer when cultivated on glucose. researchgate.net The biosynthetic pathway in Pseudomonas for PHA production from non-related carbon sources like glucose involves the de novo fatty acid synthesis pathway. Intermediates from this pathway, such as (R)-3-hydroxyacyl-acyl carrier proteins, are converted by the PhaG transacylase enzyme to (R)-3-hydroxyacyl-CoA, which is then polymerized by PHA synthase. nih.govasm.org

Table 2: Microbial Production of PHAs Containing 3-Hydroxyoctadecanoate

MicroorganismCarbon Source(s)Other Monomers in PHABiosynthetic Pathway Link
Acinetobacter sp. strain AAAID-1.5Used Transformer Oil3-HydroxyhexadecanoateFatty Acid β-Oxidation
Bacillus thuringiensis EGU45Glycerol, Glucose, Propionic Acid3-Hydroxydecanoate, 3-HydroxyhexadecanoateFatty Acid Metabolism
Pseudomonas mendocina (engineered)GlucoseVarious mcl-3-hydroxyalkanoatesDe Novo Fatty Acid Synthesis
This table summarizes the microbial production of PHAs incorporating the 3-hydroxyoctadecanoate monomer.

Synthetic Strategies and Chemical Transformations

Regiospecific Chemical Synthesis Methodologies

The specific placement of the hydroxyl group at the C-3 position of the octadecanoate chain requires carefully designed synthetic routes. Various methodologies have been developed to achieve this regiospecificity.

Multi-Step Preparations (e.g., Utilizing Hexadecanoyl Chloride and Meldrum's Acid Intermediates)

A common and effective route for synthesizing methyl 3-hydroxyoctadecanoate involves a multi-step sequence starting from readily available precursors. researchgate.net One such method utilizes hexadecanoyl chloride and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). researchgate.netorgsyn.org

The synthesis begins with the acylation of Meldrum's acid with hexadecanoyl chloride. researchgate.netorgsyn.org This reaction typically occurs in the presence of a base like pyridine (B92270) in a solvent such as dichloromethane (B109758). orgsyn.org The resulting acyl Meldrum's acid intermediate is then subjected to methanolysis, which involves refluxing in methanol (B129727). orgsyn.org This step leads to the formation of the β-keto ester, methyl 3-oxooctadecanoate. researchgate.netorgsyn.org The final step is the reduction of the ketone group to a hydroxyl group, yielding this compound. researchgate.netbeilstein-journals.org This multi-step approach allows for the controlled construction of the target molecule with the hydroxyl group specifically at the third position. The use of Meldrum's acid is advantageous as it is a highly acidic cyclic malonic acid derivative that readily undergoes C-acylation. clockss.org

Table 1: Key Intermediates in the Multi-Step Synthesis

Intermediate CompoundRole in Synthesis
Hexadecanoyl chlorideProvides the C16 fatty acid backbone.
Meldrum's acidActs as a C2 synthon for the formation of the β-keto ester. researchgate.netorgsyn.org
2,2-dimethyl-5-(hexadecan-1-one)-1,3-dioxone-4,6-dioneThe acylated Meldrum's acid intermediate. researchgate.net
Methyl 3-oxooctadecanoateThe β-keto ester precursor to the final product. researchgate.net

Reductive Synthesis Approaches (e.g., from β-Ketoacids with Sodium Borohydride)

Another key strategy for the synthesis of this compound is the reduction of a corresponding β-keto ester precursor. beilstein-journals.org Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity and mild reaction conditions. beilstein-journals.orgunisalento.it

In this approach, a β-ketoacid is first synthesized and subsequently reduced. beilstein-journals.orgbeilstein-archives.org For instance, a β-ketoacid can be prepared from an aldehyde using reagents like ethyl diazoacetate and tin(II) chloride. beilstein-journals.orgbeilstein-archives.org The subsequent reduction of the keto group with sodium borohydride in a solvent like methanol cleanly affords the desired this compound. beilstein-journals.orgbeilstein-archives.org This method is valued for its efficiency and the high yields often obtained. unisalento.it

Hydroxylation via Hydroboration-Oxidation of Unsaturated Fatty Acid Esters

The hydroboration-oxidation of unsaturated fatty acid esters provides an alternative route to hydroxylated fatty acid esters. researchgate.netwikipedia.org This two-step process allows for the anti-Markovnikov addition of a hydroxyl group across a double bond. wikipedia.orgmasterorganicchemistry.com

The first step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond of an unsaturated fatty acid ester. wikipedia.orgmasterorganicchemistry.com This hydroboration step is regioselective, with the boron atom adding to the less substituted carbon of the double bond. wikipedia.org The subsequent oxidation of the resulting organoborane, typically with hydrogen peroxide and a base like sodium hydroxide, replaces the carbon-boron bond with a carbon-hydroxyl bond. wikipedia.orgmasterorganicchemistry.com While this method is powerful for synthesizing various hydroxy fatty acid esters, its application to specifically produce this compound would depend on the availability of a suitable unsaturated precursor with a double bond at the appropriate position. The reaction is stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl groups. wikipedia.orgmasterorganicchemistry.com

Enantioselective Synthesis and Resolution

The C-3 position of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images called enantiomers. The synthesis and separation of these individual enantiomers are crucial for certain applications.

Stereocontrol in Chemical Synthesis of Hydroxylated Fatty Acid Esters

Achieving stereocontrol in the synthesis of hydroxylated fatty acid esters is a significant challenge in organic chemistry. One approach involves the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction. For example, asymmetric hydrogenation of β-keto esters using chiral ruthenium-diphosphine complexes can produce enantiomerically enriched β-hydroxy esters. researchgate.net While not specifically detailed for this compound in the provided context, this principle is a cornerstone of modern asymmetric synthesis. frontiersin.org

Another strategy involves starting with a chiral precursor. For instance, an enantioselective synthesis could begin with a commercially available chiral epoxide, which sets the stereochemistry for subsequent transformations leading to the desired enantiomer of the hydroxylated fatty acid ester. beilstein-archives.org

Chromatographic Enantiomeric Separation Techniques (e.g., Chiral Gas Chromatography)

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), chromatographic techniques are often employed to separate them. Chiral gas chromatography (GC) is a powerful method for the separation of enantiomers of volatile compounds like this compound. beilstein-archives.orgnih.gov

This technique utilizes a chiral stationary phase (CSP) within the GC column. nih.govresearchgate.net The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation. nih.gov For the analysis of hydroxylated fatty acid esters, derivatization is sometimes performed to enhance volatility and improve separation. aocs.org For instance, the enantiomers of methyl (Z)-3-hydroxy-13-octadecenoate have been successfully separated on a chiral β-hydrodex gas chromatographic phase. beilstein-archives.orgresearchgate.net This demonstrates the feasibility of using chiral GC for the resolution of similar compounds like the enantiomers of this compound. beilstein-archives.org

Derivatization for Enhanced Research Applications

The modification of this compound into various derivatives is a key strategy for expanding its applications in scientific research. These chemical transformations allow for the fine-tuning of its properties and the investigation of its biological and chemical activities.

Preparation of Functionalized Esters and Analogs (e.g., Acetoxy Derivatives)

The synthesis of functionalized esters and analogs of this compound is a critical area of research, enabling the creation of novel compounds with tailored properties. A significant focus has been on the preparation of acetoxy derivatives, which involves the acetylation of the hydroxyl group.

A common synthetic route to achieve this begins with the reduction of a ketoester precursor, which is then followed by acetylation. vulcanchem.com For instance, the reduction of methyl 3-oxooctadecanoate using sodium borohydride (NaBH₄) in ethanol (B145695) selectively reduces the ketone to a hydroxyl group, yielding this compound. This intermediate can then be subjected to acetylation.

The acetylation process typically involves reacting the hydroxy ester with an acetylating agent in the presence of a base. A modified general procedure for acetylation involves dissolving the hydroxy ester in a dry solvent like dichloromethane under an inert atmosphere, such as nitrogen gas. beilstein-journals.org The mixture is cooled, and reagents like pyridine and 4-dimethylaminopyridine (B28879) (DMAP) are added, followed by the slow addition of acetic anhydride. beilstein-journals.org The reaction is then allowed to warm to room temperature and stirred until completion. beilstein-journals.org

In a specific example from the synthesis of isoprenyl 3-acetoxyoctadecanoate, this compound (17) was first prepared by the reduction of a β-ketoacid with NaBH₄ in methanol. beilstein-archives.org This was followed by a transesterification step and finally acetylation to yield the desired acetoxy derivative. beilstein-archives.org The synthesis of isoprenyl 3-acetoxyoctadecanoate involved dissolving the corresponding hydroxy ester (18) in dry dichloromethane, cooling to 0°C, and then adding pyridine, DMAP, and acetic anhydride. beilstein-journals.org

Researchers have also explored the synthesis of various other esters. For example, 3-methyl-3-butenyl 3-hydroxyoctadecanoate (18) was synthesized by the transesterification of this compound (17) with 3-methyl-3-buten-1-ol (B123568) using dibutyltin (B87310) oxide as a catalyst. beilstein-journals.org

The table below summarizes a selection of synthetic transformations involving this compound and its precursors.

Precursor/ReactantReagents and ConditionsProductReference
Methyl 3-oxooctadecanoateNaBH₄, ethanolThis compound
3-hydroxyoctadecanoate ester (18)Acetic anhydride, pyridine, DMAP, dichloromethane, 0°C to rt, 12hIsoprenyl 3-acetoxyoctadecanoate beilstein-journals.org
This compound (17)3-methyl-3-buten-1-ol, Dibutyltin oxide, reflux (140°C), 48h3-Methyl-3-butenyl 3-hydroxyoctadecanoate (18) beilstein-journals.org

Exploration of Structure-Function Relationships via Chemical Modification

Chemical modification of this compound and its analogs is a powerful tool for elucidating structure-function relationships. By systematically altering the chemical structure, researchers can probe the contributions of different functional groups and structural features to the compound's biological or chemical activity.

One area of investigation involves the synthesis of analogs with varying chain lengths to understand how the length of the fatty acid ester chain impacts function. nih.gov For example, a series of 9-hydroxy fatty acid methyl esters, including methyl 9-hydroxypentadecanoate, methyl 9-hydroxyheptadecanoate, and methyl 9-hydroxyoctadecanoate, were synthesized to explore their anti-inflammatory properties. nih.gov This systematic variation allows for the determination of the optimal chain length for a specific biological activity.

The introduction of different functional groups is another key strategy. For instance, novel silyl (B83357) derivatives of 9-hydroxystearic acid and its methyl ester have been synthesized to create new compounds with potentially enhanced biological activity. mdpi.com Methyl (R)-9-((tert-butyldimethylsilyl)oxy)octadecanoate (3) was prepared and its antiproliferative effects were evaluated against several human tumor cell lines. mdpi.com The results indicated that this silylated derivative exhibited significant activity, particularly against the U2OS cell line. mdpi.com

Studies on hydroxycinnamic acid bioconjugates have also provided insights into how esterification with different moieties can influence bioactivity. semanticscholar.org Although not directly involving this compound, this research highlights the general principle that esterification can modulate properties such as antioxidant, antimicrobial, and cytotoxic activities. semanticscholar.org For example, the sinapyl MAG derivative showed excellent antioxidant activity, while the p-coumaryl MAG derivative displayed good antimicrobial activity. semanticscholar.org

The biological context is crucial in these studies. For instance, in the thermally dimorphic mycopathogen Histoplasma capsulatum, the structure of the N-acyl chain of cerebrosides, which are related to hydroxy fatty acids, changes with the organism's morphology. nih.gov The yeast form contains N-2'-hydroxyoctadecanoate, while the mycelial form expresses N-2'-hydroxy-(E)-delta(3)-octadecenoate. nih.gov This suggests a functional role for the Δ³-unsaturation in the yeast-mycelium phase transition, highlighting how a subtle chemical modification can have significant biological consequences. nih.gov

The table below presents data on the biological activity of modified hydroxy fatty acid derivatives.

CompoundCell LineBiological Activity (IC₅₀)Reference
Methyl (R)-9-((tert-butyldimethylsilyl)oxy)octadecanoate (3)U2OS29.33 ± 0.23 nM mdpi.com
Methyl (R)-9-((tert-butyldimethylsilyl)oxy)octadecanoate (3)HT2984.76 ± 0.10 nM mdpi.com
Mixture of silylated 10-hydroxystearic acid derivatives (11 + 12)HT2926.11 ± 0.43 nM mdpi.com
Mixture of silylated 10-hydroxystearic acid derivatives (11 + 12)U2OS50.40 ± 0.30 nM mdpi.com

Through such systematic modifications and subsequent biological evaluation, a deeper understanding of the molecular requirements for the activity of this compound and related compounds can be achieved, paving the way for the rational design of new molecules with desired functionalities.

Metabolic Intermediacy and Biochemical Function

Central Role in Fatty Acid Metabolism

Methyl 3-hydroxyoctadecanoate and its parent compound, 3-hydroxyoctadecanoic acid, are significant molecules in the intricate network of fatty acid metabolism. Their presence and transformation are linked to fundamental energy production pathways and the synthesis of complex lipids.

3-Hydroxyoctadecanoic acid is a key intermediate in the mitochondrial β-oxidation of stearic acid, a common 18-carbon saturated fatty acid. During the catabolism of fatty acids for energy, a 3-hydroxyacyl-CoA intermediate is formed. In instances of incomplete or impaired mitochondrial β-oxidation, this intermediate can accumulate. researchgate.net The ester, 3-hydroxysteroyl-CoA, may then be released from the mitochondria as the free acid, 3-hydroxystearate (B1262300), following hydrolysis or carnitine transesterification. researchgate.net

In the realm of biosynthesis, 3-hydroxy fatty acids are precursors in the fatty acid elongation cycle, leading to the formation of longer-chain fatty acids. beilstein-archives.org For instance, the biosynthesis of certain fatty acid esters in insects involves an elongation cycle where 3-hydroxy acids are key intermediates. beilstein-archives.org

The metabolic fate of 3-hydroxyoctadecanoic acid is not limited to the β-oxidation pathway. It serves as a substrate for omega (ω)-oxidation, a process catalyzed by specific enzymes from the cytochrome P450 (CYP) superfamily. researchgate.netnih.gov Human CYP4F11, an enzyme primarily expressed in the liver and kidneys, efficiently catalyzes the ω-hydroxylation of long-chain 3-hydroxy fatty acids, including 3-hydroxyoctadecanoic acid (also known as 3-hydroxystearate). researchgate.netnih.govuniprot.org

This reaction converts 3-hydroxystearate into 3,18-dihydroxystearate. researchgate.netnih.gov This conversion is a critical step in the proposed pathway for the formation of long-chain 3-hydroxydicarboxylic acids (3-OHDCAs). researchgate.netnih.gov The subsequent oxidation of the ω-hydroxyl group, potentially by alcohol and aldehyde dehydrogenases, leads to the final dicarboxylic acid product. researchgate.net The CYP4F11-mediated conversion may play a role in managing the levels of 3-hydroxy fatty acids, especially in pathological states where their concentration increases due to impaired mitochondrial function. nih.govreactome.org While other CYP4F enzymes like CYP4F2 can also metabolize 3-hydroxystearate, CYP4F11 is noted for its high efficiency in this conversion. nih.gov

Kinetic Parameters of 3-Hydroxystearate Omega-Hydroxylation

Enzyme SourceSubstrateKm (μM)Vmax (min-1)Reference
Human Liver Microsomes3-Hydroxystearate558.33 nih.gov
Reconstituted CYP4F113-Hydroxystearate53.513.9 nih.gov

Diagnostic and Prognostic Biomarker Research

The position of 3-hydroxyoctadecanoate within fatty acid metabolism makes it a valuable molecule in clinical research, particularly as a biomarker for metabolic disorders.

3-Hydroxy fatty acids are established biomarkers for inborn errors of mitochondrial fatty acid β-oxidation. biomart.cnnih.gov Specifically, significant elevations of long-chain 3-hydroxy fatty acids, including those with 18 carbons, are found in plasma from individuals with long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency. nih.gov These elevated levels are detectable during acute metabolic crises as well as in stable conditions, making them relevant for both diagnosis and monitoring of dietary treatment. nih.gov The accumulation of these intermediates is a direct consequence of the enzymatic block in the β-oxidation spiral. In cases of LCHAD deficiency, S-(3-hydroxyacyl)cysteamines, which are thought to be degradation products of the accumulating 3-hydroxyacyl-CoAs, have been identified as specific candidate biomarkers. researchgate.net

Beyond inherited metabolic diseases, alterations in the levels of hydroxy fatty acids are being investigated in the broader field of clinical metabolomics for various complex diseases. Untargeted metabolomics studies have identified changes in lipid metabolism in conditions like cancer and metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD). frontiersin.orgmdpi.com

For instance, in studies of endometrial cancer, recurrent cases showed a remodeling of lipid metabolism, with elevated levels of monohydroxylated fatty acids like 2-hydroxystearate. frontiersin.org While this is a different isomer, it points to the general dysregulation of hydroxy fatty acid pathways in cancer. Similarly, fatty acids are considered a key metabolomic hallmark in MASLD. mdpi.com The application of metabolomics allows for the analysis of hundreds of metabolites simultaneously, providing a snapshot of the metabolic state and helping to identify potential biomarkers for disease diagnosis, prognosis, and understanding of pathophysiology. sci-hub.senih.gov

Biopolymer Precursor Research

This compound and its corresponding acid are being explored as monomers for the production of biopolymers, specifically long-chain-length polyhydroxyalkanoates (lcl-PHAs). mdpi.com PHAs are biodegradable polyesters produced by various bacteria as intracellular carbon and energy storage materials, and they represent a sustainable alternative to conventional plastics derived from fossil fuels. google.comnih.gov

Research has shown that certain bacterial strains, such as Acinetobacter sp. strain AAAID-1.5, can synthesize PHAs composed of 3-hydroxyoctadecanoate and 3-hydroxyhexadecanoate monomers when grown on substrates like used transformer oil. mdpi.comresearchgate.net In one study, the resulting biopolymer was composed of 85 mol% 3-hydroxyoctadecanoate and 15 mol% 3-hydroxyhexadecanoate. mdpi.com These lcl-PHAs often exhibit properties of amorphous elastomers, with potential applications in the biomedical field for materials like surgical sutures, cardiovascular patches, and as packaging materials, due to their flexibility and biocompatibility. mdpi.comresearchgate.net The ability to produce PHAs with specific monomer compositions, such as those including 3-hydroxyoctadecanoate, opens up possibilities for creating customized bioplastics with tailored physical properties. nih.gov

Bacterial Production of PHAs Containing 3-Hydroxyoctadecanoate

Bacterial StrainCarbon SubstrateMonomer CompositionReference
Acinetobacter sp. AAAID-1.5Used Transformer Oil3-Hydroxyoctadecanoate (85 mol%), 3-Hydroxyhexadecanoate (15 mol%) mdpi.com

Contribution to Polyhydroxyalkanoate (PHA) Diversity and Material Properties

The inclusion of 3-hydroxyoctadecanoate monomers significantly expands the diversity of polyhydroxyalkanoates (PHAs), a family of biodegradable polyesters synthesized by microorganisms. mdpi.com PHAs are classified based on the number of carbon atoms in their monomer units into short-chain-length (scl-PHAs, 3-5 carbons), medium-chain-length (mcl-PHAs, 6-14 carbons), and long-chain-length (lcl-PHAs, 15 or more carbons). mdpi.com this compound, with its 18-carbon backbone, is a key building block for lcl-PHAs. mdpi.com

The incorporation of such long-chain monomers has a profound impact on the material properties of the resulting polymer. While scl-PHAs like poly(3-hydroxybutyrate) (PHB) are often stiff and brittle, the presence of longer pendant groups, such as the C15 side chain of a 3-hydroxyoctadecanoate unit, introduces flexibility and reduces crystallinity. nih.govnih.gov This results in polymers with more elastomeric properties, a lower melting point, and a lower glass transition temperature compared to their short-chain counterparts. nih.govmdpi.comrsc.org For instance, a PHA composed of 3-hydroxyoctadecanoate and 3-hydroxyhexadecanoate monomers was found to be an amorphous elastomer with a melting temperature of 88°C. mdpi.com This contrasts sharply with the high crystallinity (up to 70%) and high melting point (173-180°C) of PHB. mdpi.comspecialchem.com

The manipulation of monomer composition through the inclusion of 3-hydroxyoctadecanoate allows for the fine-tuning of PHA properties to suit specific applications, moving from rigid materials to flexible films and soft elastomers. rsc.orgnih.gov

Table 1: Comparison of PHA Properties Based on Monomer Chain Length

Property Short-Chain-Length PHA (e.g., PHB) Long-Chain-Length PHA (containing 3-hydroxyoctadecanoate)
Monomer Carbon Atoms 3-5 ≥15
Crystallinity High Low / Amorphous
Mechanical Nature Stiff, Brittle Flexible, Elastomeric
Melting Point (Tm) High (e.g., ~175°C for PHB) Low (e.g., ~88°C)

| Glass Transition (Tg) | Higher | Lower (e.g., ~-43°C) |

Microbial Fermentation and Substrate Co-metabolism for PHA Production

The microbial production of PHAs containing 3-hydroxyoctadecanoate monomers is dependent on the specific bacterial strain and, crucially, the carbon substrates provided during fermentation. nih.govgoogle.com Not all PHA-producing bacteria can incorporate long-chain monomers. However, species like Pseudomonas putida and Acinetobacter sp. have been shown to effectively synthesize lcl-PHAs when supplied with appropriate precursors. mdpi.comfrontiersin.org

The biosynthesis of these lcl-PHAs often relies on the co-metabolism of fatty acids or lipid-rich substrates. When bacteria are cultivated on carbon sources structurally related to the desired monomer, they can channel these substrates through metabolic pathways, such as the β-oxidation cycle, to generate the 3-hydroxyacyl-CoA precursors necessary for polymerization. mdpi.com

For example, studies have demonstrated that Pseudomonas putida can produce PHAs containing 3-hydroxyoctadecanoate monomers when oleic acid is used as the carbon source. frontiersin.org Similarly, Acinetobacter sp. strain AAAID-1.5 has been shown to produce a copolymer of 3-hydroxyoctadecanoate and 3-hydroxyhexadecanoate when grown on used transformer oil, a substrate rich in long-chain hydrocarbons. mdpi.com The use of such waste streams as feedstock presents a cost-effective and environmentally friendly approach to producing these valuable biopolymers. mdpi.comnih.gov The fermentation conditions, including nutrient limitations (e.g., nitrogen) in the presence of excess carbon, are critical for triggering the intracellular accumulation of PHA granules. nih.govmdpi.com

Table 2: Research Findings on Microbial Production of PHAs with 3-Hydroxyoctadecanoate

Microbial Strain Substrate(s) Resulting PHA Monomers Reference
Pseudomonas putida KT2440 Oleic Acid 3-hydroxyhexadecanoate, 3-hydroxyoctadecanoate frontiersin.org
Acinetobacter sp. AAAID-1.5 Used Transformer Oil 3-hydroxyhexadecanoate, 3-hydroxyoctadecanoate mdpi.com

Advanced Analytical Characterization in Research

Spectroscopic Elucidation Techniques

Spectroscopic methods are fundamental in determining the molecular structure of methyl 3-hydroxyoctadecanoate. High-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are the principal tools employed for this purpose, providing detailed information about the carbon skeleton, functional groups, and fragmentation behavior of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

¹H-NMR and ¹³C-NMR spectroscopy are powerful, non-destructive techniques for the structural analysis of this compound. The chemical shifts observed in the NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule.

In the ¹H-NMR spectrum of this compound, distinct signals correspond to the various protons in the molecule. aocs.org The proton attached to the hydroxyl-bearing carbon (C-3) typically appears as a multiplet around 3.98 ppm. aocs.org The protons on the carbon adjacent to the ester group (C-2) are diastereotopic and thus appear as two separate signals, often as doublets of doublets, around 2.39 and 2.50 ppm. aocs.org The singlet for the methyl ester protons (-OCH₃) is found at approximately 3.67 ppm. The terminal methyl group of the long alkyl chain gives a triplet signal at about 0.88 ppm, while the numerous methylene (B1212753) (-CH₂-) groups produce a large, overlapping signal between 1.2 and 1.6 ppm. aocs.orgaocs.org The progressive downfield shift of the proton on the hydroxyl-bearing carbon is a noticeable trend as the hydroxyl group moves further from the methyl end of the fatty acid chain. aocs.org

The ¹³C-NMR spectrum provides complementary information, with characteristic chemical shifts for each carbon atom. The carbonyl carbon of the ester group is typically the most downfield signal, appearing around 173 ppm. The carbon atom bearing the hydroxyl group (C-3) resonates at approximately 68 ppm. The methyl ester carbon (-OCH₃) has a chemical shift of about 51 ppm. The carbons of the long alkyl chain appear in the range of 14 to 42 ppm. researchgate.net

A representative, though not exhaustive, compilation of typical NMR chemical shifts for this compound is presented below.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C=O (C-1) - ~173
-CH₂- (C-2) ~2.4-2.5 ~42
-CH(OH)- (C-3) ~3.98 ~68
-OCH₃ ~3.67 ~51
-(CH₂)n- ~1.2-1.6 ~22-36
-CH₃ (terminal) ~0.88 ~14

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Fragment Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a vital tool for the structural confirmation and analysis of this compound. The technique provides information on the molecular weight and the characteristic fragmentation pattern of the molecule upon ionization. researchgate.netbeilstein-journals.org

In the electron ionization (EI) mass spectrum of underivatized this compound, a characteristic fragmentation involves the cleavage of the bond between C-2 and C-3. This cleavage results in a prominent base peak at a mass-to-charge ratio (m/z) of 103. beilstein-journals.org This ion is a hallmark for the identification of 3-hydroxy fatty acid methyl esters.

To enhance volatility and improve chromatographic performance, this compound is often derivatized prior to GC-MS analysis. marinelipids.ca A common derivatization method is trimethylsilylation, which converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. marinelipids.caresearchgate.net The mass spectra of these TMS derivatives exhibit distinct fragmentation patterns that are highly informative for structural elucidation. marinelipids.caresearchgate.netnih.gov The fragmentation of the TMS derivative of this compound provides key ions that confirm the position of the original hydroxyl group. researchgate.netresearchgate.net

Chromatographic Separation for Purity and Isomer Analysis

Chromatographic techniques are indispensable for the separation and analysis of this compound, enabling the assessment of its purity and the resolution of its isomers. Gas chromatography is the most frequently employed method for this purpose.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Applications

Gas chromatography is widely used for the analysis of fatty acid methyl esters, including this compound. marinelipids.caresearchgate.net Due to its relatively high boiling point, analysis is typically performed using capillary columns with a temperature programming to ensure adequate separation and peak shape. The choice of the stationary phase is critical, with polar columns often providing better separation for hydroxylated compounds. For complex samples, GC coupled with mass spectrometry (GC-MS) allows for both separation and identification of the compound. marinelipids.caresearchgate.net Often, derivatization to more volatile forms, such as trimethylsilyl ethers, is performed to improve chromatographic behavior. marinelipids.ca

Table 2: Illustrative GC-MS Conditions for the Analysis of Hydroxy Fatty Acid Methyl Esters

Parameter Condition
Column Capillary column (e.g., HP-5MS, DB-23) marinelipids.ca
Injector Temperature 250-280 °C
Carrier Gas Helium
Oven Program Initial temperature of ~60-80 °C, ramped to ~250-300 °C
Detector Mass Spectrometer (EI mode)
Derivatization Often analyzed as trimethylsilyl (TMS) ethers marinelipids.ca

Note: These are general conditions and may require optimization for specific applications.

Chiral Gas Chromatography for Enantiomeric Purity Determination

This compound possesses a chiral center at the C-3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). Chiral gas chromatography is a specialized technique used to separate these enantiomers, which is crucial for determining the enantiomeric purity of a sample. aocs.orgresearchgate.netnih.govazom.com

Direct separation of the enantiomers on a chiral stationary phase is possible, but often, derivatization with a chiral reagent is employed to form diastereomers, which are more easily separated on a non-chiral column. aocs.orgresearchgate.net Common chiral derivatizing agents include (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's reagent). researchgate.net The resulting diastereomeric esters can then be resolved using standard GC columns. researchgate.net

Alternatively, specialized chiral GC columns, such as those based on cyclodextrins, can be used for the direct separation of the enantiomers without prior derivatization. researchgate.netnih.govazom.comgcms.cz The choice of the specific chiral stationary phase and the chromatographic conditions, such as the temperature program and carrier gas flow rate, are critical for achieving optimal separation of the enantiomers. gcms.cz

Quantitative and Qualitative Analytical Method Development

The development of robust and sensitive analytical methods is essential for the qualitative detection and quantitative measurement of this compound in various samples. These methods often rely on GC-MS due to its high selectivity and sensitivity.

For quantitative analysis, an internal standard is typically used to correct for variations in sample preparation and instrument response. A common approach involves the use of a stable isotope-labeled analogue of the analyte or a compound with similar chemical properties that is not naturally present in the sample. The concentration of this compound is then determined by comparing its peak area to that of the internal standard.

Method development for the analysis of 3-hydroxy fatty acids often includes an initial lipid extraction from the sample matrix, followed by transesterification to form the methyl esters. researchgate.net A cleanup step, such as solid-phase extraction (SPE), may be necessary to remove interfering substances before GC-MS analysis. researchgate.net For enantioselective analysis, the derivatization step with a chiral reagent is incorporated into the workflow. researchgate.net The validation of these analytical methods typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision to ensure the reliability of the results.

Internal Standardization and Derivatization Strategies (e.g., Trimethylsilyl Derivatization)

The accurate quantification and characterization of this compound, particularly at trace levels in complex mixtures, necessitate robust analytical strategies. These strategies commonly involve internal standardization and chemical derivatization to enhance analytical performance, especially for gas chromatography-mass spectrometry (GC-MS), a primary technique for its analysis. researchgate.netbohrium.com

Internal Standardization

For quantitative analysis, an internal standard (IS) is crucial. The IS is a compound with similar chemical properties to the analyte but is not naturally present in the sample. It is added in a known quantity to both the sample and calibration standards to correct for variations in sample preparation and instrument response. In the analysis of hydroxy fatty acid methyl esters (FAMEs), including this compound, long-chain FAMEs are often employed as internal standards. For instance, methyl nonadecanoate (B1228766) (C19:0) has been successfully used as an internal standard. marinelipids.ca It is typically added to the isolated polar fractions containing the hydroxy FAMEs just before the derivatization step to ensure accurate quantification by GC-flame ionization detection (GC-FID) or GC-MS. marinelipids.ca

Derivatization Strategies

Derivatization is a key step in preparing this compound for GC analysis. The primary purpose is to convert the polar hydroxyl group (-OH) into a less polar, more volatile, and more thermally stable derivative. rsc.org This conversion improves chromatographic peak shape and reduces the likelihood of thermal degradation in the hot GC injector and column. rsc.org

Trimethylsilyl (TMS) Derivatization

The most common derivatization method for hydroxy FAMEs is silylation, which converts the hydroxy group into a trimethylsilyl (TMS) ether. rsc.orgmarinelipids.ca This is achieved by reacting the analyte with a silylating reagent. The resulting TMS ether is significantly more volatile and produces characteristic fragmentation patterns in mass spectrometry, which aids in structural elucidation. bohrium.commarinelipids.ca

Several silylating reagents are available for this purpose. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used reagent, often in combination with a catalyst like 1% trimethylsilyl chloride (TMCS) or a solvent such as pyridine (B92270). marinelipids.carsc.org The reaction is typically fast and can be carried out at room temperature. marinelipids.carsc.org Another effective reagent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.comsigmaaldrich.com The derivatization selectively targets the active hydrogen of the hydroxyl group, leaving the methyl ester and the fatty acid chain intact. marinelipids.ca

Table 1: Derivatization Strategies for this compound Analysis

ReagentCatalyst/SolventTypical Reaction ConditionsReference
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Pyridine30 minutes at room temperature marinelipids.carsc.org
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)1% Trimethylsilyl chloride (TMCS)30 minutes at room temperature rsc.org
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Not specified15 minutes at 70°C sigmaaldrich.com

Application in Complex Biological and Environmental Samples

This compound has been identified and quantified in a variety of complex biological and environmental matrices. Its detection often provides insights into microbial metabolism, natural product chemistry, and ecological signaling. The analysis in these samples generally requires a multi-step approach involving extraction, fractionation, and derivatization prior to instrumental analysis. marinelipids.canih.gov

A common workflow begins with the transesterification of total lipids from a sample to convert all fatty acids into their corresponding methyl esters. marinelipids.ca Subsequently, solid-phase extraction (SPE) is employed to separate the more polar hydroxy FAMEs (like this compound) from the bulk of non-polar FAMEs. marinelipids.carsc.orgnih.gov This fractionation is essential to concentrate the analytes of interest and reduce matrix interference. aocs.org The isolated hydroxy-FAME fraction is then derivatized (typically silylated) and analyzed by GC-MS. marinelipids.ca

Research Findings:

Microbial Polymers: this compound has been identified as a constituent of methyl-branched poly(3-hydroxyalkanoate) (PHA) polymers produced by the bacterium Streptomyces sp. JM3. glpbio.com

Plant Volatiles: It has been found in trace amounts as a volatile component of the genip fruit (Melicocca bijuga). glpbio.comcaymanchem.com

Ecological Chemistry: The compound serves as a chemical scent constituent in the feces of adult wild Iberian wolves (Canis lupus signatus), suggesting a role in chemical communication. glpbio.comcaymanchem.com

Food Science: Hydroxyoctadecanoates are formed during the oxidation of edible vegetable oils, such as sunflower and canola oil, at elevated temperatures. marinelipids.canih.gov Their presence and concentration can be indicators of lipid oxidation pathways. nih.gov

Endotoxin Biomarker: 3-Hydroxy fatty acids are characteristic components of the lipid A moiety of lipopolysaccharides (endotoxins) found in the outer membrane of Gram-negative bacteria. Consequently, the detection of this compound can serve as a chemical biomarker for the presence of endotoxins in environmental samples. researchgate.net

Insect Pheromones: In the androconia (scent glands) of the male butterfly Ithomia salapia, this compound has been identified alongside other fatty acid derivatives, which function as semiochemicals during courtship. researchgate.net

Table 2: Detection of this compound in Various Samples

Sample MatrixContext of PresenceTypical Analytical ApproachReference
Bacterial Polymers (Streptomyces sp.)Component of poly(3-hydroxyalkanoate)Methanolysis, GC-MS glpbio.com
Genip Fruit (Melicocca bijuga)Trace volatile componentExtraction, GC-MS glpbio.comcaymanchem.com
Iberian Wolf FecesChemical scent constituentExtraction, GC-MS glpbio.comcaymanchem.com
Oxidized Vegetable OilsLipid oxidation productTransesterification, SPE, TMS Derivatization, GC-MS marinelipids.canih.gov
Butterfly Androconia (Ithomia salapia)Semiochemical componentExtraction, Derivatization, GC-MS researchgate.net
Environmental SamplesBiomarker for endotoxinExtraction, Derivatization, GC-MS researchgate.net

Environmental Impact and Ecological Significance Studies

Biodegradation and Environmental Transformation

The environmental fate of Methyl 3-hydroxyoctadecanoate is largely governed by its susceptibility to biological degradation and its partitioning behavior in various environmental compartments. As a fatty acid methyl ester (FAME), its transformation processes are well-understood within the broader context of lipid metabolism by microorganisms.

The microbial degradation of fatty acid esters like this compound is a fundamental process in carbon cycling. This breakdown is typically initiated by extracellular enzymes produced by a wide range of bacteria, yeasts, and molds. jmb.or.krresearchgate.net The process generally occurs via a two-step mechanism:

Enzymatic Hydrolysis: The initial and rate-limiting step involves the hydrolysis of the ester bond by lipase (B570770) enzymes. jmb.or.krlongdom.org These enzymes cleave the ester linkage, releasing the parent fatty acid (3-hydroxyoctadecanoic acid) and an alcohol (methanol). Many microbial species, including those from the genera Pseudomonas, Bacillus, Candida, and Lysinibacillus, are known to produce lipases capable of hydrolyzing triglycerides and other fatty acid esters. jmb.or.krlongdom.orgarcjournals.org

Fatty Acid Catabolism: Following hydrolysis, the liberated 3-hydroxyoctadecanoic acid is transported into the microbial cell for catabolism. The primary pathway for breaking down fatty acids is the β-oxidation cycle. researchgate.net In this cyclic pathway, the fatty acid is progressively shortened by two carbon atoms per cycle, yielding acetyl-CoA. The acetyl-CoA then enters central metabolic pathways, such as the citric acid cycle, to generate energy and precursors for cellular biosynthesis. researchgate.net The presence of the hydroxyl group at the C-3 position is a key feature, as 3-hydroxyacyl-CoAs are normal intermediates in the β-oxidation cycle, suggesting that 3-hydroxyoctadecanoic acid can be readily channeled into this central metabolic route.

Studies on various microorganisms have demonstrated their ability to utilize fatty acids and their esters as carbon sources. For instance, Lysinibacillus sphaericus has been shown to degrade and assimilate various FAMEs, and Pseudomonas species are well-documented for their ability to break down fats and oils. jmb.or.krarcjournals.org Similarly, yeasts like Candida parapsilosis have been shown to effectively reduce fatty acid content in oils through lipase activity. longdom.org This widespread capability among microbes suggests that this compound is likely to be readily biodegradable in environments with active microbial communities.

Computational models are essential for predicting the environmental behavior of chemicals in the absence of extensive experimental data. Tools such as the Estimation Programs Interface Suite (EPISuite™) from the U.S. Environmental Protection Agency are used to estimate physicochemical properties and environmental fate parameters. santos.comsantos.com

For this compound, its molecular structure—a long C18 alkyl chain with polar hydroxyl and ester functionalities—dictates its environmental partitioning. The long hydrocarbon chain makes the molecule lipophilic (fat-loving), leading to low water solubility and a tendency to adsorb to organic matter in soil and sediment.

Quantitative Structure-Property Relationship (QSPR) models predict the following environmental distribution characteristics researchgate.net:

Soil and Sediment Adsorption: The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is predicted to be high. This indicates that this compound, when released into the environment, will strongly bind to soil and sediment particles, making it relatively immobile in these compartments. santos.comsantos.com

Water Solubility: The molecule's long nonpolar chain results in very low predicted water solubility.

Volatilization: The Henry's Law Constant is expected to be low, suggesting that volatilization from water surfaces is not a significant fate process.

These predictions suggest that the primary environmental sinks for this compound will be soil and sediment. Its strong adsorption reduces its bioavailability in the water column but concentrates it in benthic zones and terrestrial soils, where microbial degradation would be the principal removal mechanism.

Table 1: Predicted Physicochemical and Environmental Fate Properties of this compound This table is generated based on computational predictions for this compound and structurally similar fatty acid esters.

View Interactive Data Table
PropertyPredicted ValueInterpretationSource
LogP (Octanol-Water Partition Coefficient) 7.2High lipophilicity; tendency to partition into fatty tissues. nih.gov
Water Solubility Very LowLow mobility in aqueous systems.Inferred from high LogP
Soil Adsorption Coefficient (Log Koc) High (>5 L/kg)Likely to be immobile in soil and partition to sediment. santos.comsantos.com
Biodegradation Readily BiodegradableExpected to be degraded by microorganisms. santos.comsantos.com

Bioaccumulation Potential in Ecological Systems

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. It is a function of the chemical's lipophilicity, persistence, and the organism's ability to metabolize and excrete it.

The potential for a chemical to bioaccumulate is often initially assessed using its octanol-water partition coefficient (LogP or Log Kow). A high LogP value generally indicates a greater potential to accumulate in the fatty tissues of organisms.

Lipophilicity: this compound has a high calculated LogP value of 7.2, which suggests it is highly lipophilic. nih.gov

Bioaccumulation Factor (BCF): The BCF is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water. While high lipophilicity is a prerequisite for bioaccumulation, it does not always translate directly to a high BCF. For very large and highly lipophilic molecules (LogP > 7), uptake across biological membranes can be limited due to their size and conformational structure, which can hinder passage through cell membranes. europa.eu Furthermore, compounds that are readily metabolized, like many fatty acid esters, tend to have a low potential for bioaccumulation. santos.com Computational models for similar long-chain fatty acid esters often predict low BCF values, categorizing them as having a low potential to bioaccumulate despite their high lipophilicity. santos.comsantos.com

Table 2: Bioaccumulation Potential of this compound This table is generated based on predictive data and information from structurally related compounds.

View Interactive Data Table
ParameterPredicted Value/ClassificationSignificanceSource
LogP 7.2Highly lipophilic. nih.gov
Bioconcentration Factor (BCF) LowLow potential to bioconcentrate from water, likely due to ready metabolism and potentially limited membrane permeability. santos.comsantos.comeuropa.eu
Bioaccumulation Potential LowThe substance is not expected to meet the criteria for being bioaccumulative. santos.comeuropa.eu

While specific empirical studies on the environmental accumulation of this compound are scarce, data from closely related compounds provide valuable insights.

A significant finding is the detection of Methyl 3-oxooctadecanoate, a structurally similar compound, as a contaminant in the biota of the Black Sea. This detection in a real-world ecosystem suggests that such long-chain fatty acid esters can persist long enough to be taken up by organisms and accumulate to detectable levels in certain environmental conditions.

Furthermore, fatty acids and their derivatives are natural components of all living organisms and are constantly being cycled. Exogenous fatty acids can be incorporated into an organism's lipid pools. psu.edu Studies on aquatic food webs have used fatty acid profiles as biomarkers to trace energy flow and have found that concentrations of certain fatty acids can increase at higher trophic levels. psu.edubohrium.com While this represents a different process from the bioaccumulation of persistent synthetic pollutants, it demonstrates that fatty acid-like molecules are actively taken up and retained by organisms.

Future Research Trajectories and Collaborative Opportunities

Novel Biocatalytic Pathways for Sustainable Production

The sustainable production of Methyl 3-hydroxyoctadecanoate is intrinsically linked to the broader field of polyhydroxyalkanoate (PHA) biosynthesis. As a monomer component of medium-chain-length PHAs (mcl-PHAs), research is increasingly focused on developing novel biocatalytic routes that leverage renewable feedstocks and minimize environmental impact. A primary trajectory involves the metabolic engineering of microorganisms, such as Pseudomonas putida, to efficiently convert inexpensive carbon sources like lignocellulosic biomass and corn stover into mcl-PHAs.

Future research will likely concentrate on the following areas:

Direct Microbial Synthesis: Engineering metabolic pathways in bacteria to not only produce mcl-PHAs but to potentially secrete 3-hydroxyoctadecanoic acid or its methyl ester directly, thereby simplifying downstream processing. This involves optimizing the fatty acid de novo synthesis and β-oxidation pathways, which are the core metabolic routes for generating the 3-hydroxyacyl-CoA precursors.

Advanced Enzyme Catalysis: The use of lipases and esterases for the synthesis and transesterification of hydroxy fatty acid esters is a significant area of investigation. Future work will aim to discover or engineer novel enzymes with higher specificity, stability, and efficiency for the esterification of 3-hydroxyoctadecanoic acid with methanol (B129727). Research into immobilized enzyme systems offers the potential for continuous production processes with high recyclability of the biocatalyst.

Cell-Free Biosynthesis: The development of cell-free enzymatic systems presents a promising frontier. By combining specific enzymes in vitro, it is possible to achieve high yields of the target molecule without the complexities of cellular metabolism, such as competing metabolic pathways and cellular maintenance energy requirements.

Research AreaFocusPotential Impact
Metabolic EngineeringDirect production and secretion of this compoundReduced downstream processing costs and improved sustainability.
Enzyme TechnologyDiscovery and engineering of novel, highly efficient lipases/esterasesHigher reaction yields, catalyst reusability, and greener synthesis routes.
Cell-Free SystemsIn vitro multi-enzyme cascade reactionsHigh-purity product, precise process control, and circumvention of cellular limitations.

Systems Biology Approaches to Elucidate Metabolic Networks

A deep understanding of the complex metabolic and regulatory networks governing the biosynthesis of 3-hydroxyoctadecanoyl-CoA, the precursor to this compound, is critical for optimizing production strains. Systems biology provides a powerful toolkit for this purpose, integrating high-throughput 'omics' data to construct and validate predictive models of cellular metabolism.

Key systems biology approaches include:

Multi-Omics Integration: The combined analysis of genomics, transcriptomics, proteomics, and metabolomics data allows for a comprehensive mapping of the metabolic landscape. For instance, in P. putida, these approaches can identify key enzymes and regulatory proteins that are up- or down-regulated during PHA production, revealing bottlenecks and potential targets for genetic engineering.

Metabolic Flux Analysis (MFA) and Flux Balance Analysis (FBA): These computational techniques are used to quantify the flow of metabolites through the cell's metabolic network and to predict the effects of genetic modifications. FBA can be used to design optimal gene knockout or overexpression strategies to redirect carbon flux from central metabolism towards the fatty acid synthesis and β-oxidation pathways, ultimately increasing the intracellular pool of 3-hydroxyoctadecanoyl-CoA.

Genome-Scale Metabolic Models (GEMs): The construction of detailed GEMs for PHA-producing organisms like P. putida provides a framework for in silico experimentation. These models can simulate cellular growth and product formation under various genetic and environmental conditions, accelerating the design-build-test-learn cycle of metabolic engineering.

Systems Biology ToolApplicationOutcome
Multi-OmicsIntegrated analysis of gene expression, protein levels, and metabolite concentrations.Identification of key pathways, regulatory elements, and metabolic bottlenecks.
MFA/FBAQuantitative analysis and prediction of metabolic fluxes.Design of targeted genetic modifications to enhance precursor supply.
GEMsIn silico modeling of whole-cell metabolism.Accelerated strain development and optimization of fermentation conditions.

Development of Advanced Bioanalytical Tools for Trace Detection

The ability to accurately detect and quantify this compound at trace levels is crucial for process monitoring, quality control, and fundamental research into its metabolic roles. Future research is focused on developing more sensitive, specific, and rapid analytical tools.

Current and emerging bioanalytical technologies include:

Advanced Mass Spectrometry Techniques: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold standards for the analysis of hydroxylated fatty acids. Future developments will likely focus on improving ionization efficiency and fragmentation analysis for unambiguous identification of isomers. The use of chemical derivatization, for example, by creating trimethylsilyl (B98337) (TMS) ethers for GC-MS or using labeling reagents like 2-dimethylaminoethylamine (DMED) for LC-MS, will continue to be refined to enhance sensitivity into the picogram range.

Novel Biosensors: A significant area of future research is the development of biosensors for real-time, in situ monitoring of this compound. This could include genetically encoded sensors based on the ligand-binding domains of transcription factors (e.g., peroxisome proliferator-activated receptors) that fluoresce or produce a luminescent signal upon binding to the target molecule. Such sensors would be invaluable for high-throughput screening of engineered microbial libraries and for studying the dynamics of fatty acid metabolism within living cells.

Microfluidic and Lab-on-a-Chip Devices: Integrating analytical techniques onto microfluidic platforms can enable rapid, automated, and high-throughput analysis of small sample volumes. This would be particularly beneficial for optimizing fermentation processes by providing near real-time feedback on product titers.

Analytical ToolPrincipleFuture Trajectory
Mass SpectrometrySeparation by chromatography followed by mass-to-charge ratio analysis.Enhanced sensitivity, improved isomer resolution, and hyphenated techniques.
BiosensorsBiological recognition element coupled to a signal transducer.Development of specific, real-time sensors for in vivo and in situ measurements.
MicrofluidicsMiniaturized and automated analytical systems.High-throughput process monitoring and screening applications.

Cross-Disciplinary Research in Synthetic Biology and Materials Science for Bio-based Products

The true value of this compound lies in its potential as a building block for a wide array of bio-based products. Realizing this potential requires a close collaboration between synthetic biology and materials science.

Future collaborative opportunities include:

Tailored Biopolymer Synthesis: Synthetic biology can be used to engineer microorganisms to produce novel mcl-PHAs with controlled compositions of 3-hydroxyoctadecanoate and other monomers. This allows for the fine-tuning of the polymer's material properties. Materials scientists can then characterize these novel biopolymers for their thermal stability, mechanical strength, and biodegradability, guiding the design of next-generation bioplastics for applications ranging from packaging to medical implants.

Platform Chemical Development: this compound can serve as a versatile platform chemical. Cross-disciplinary research can explore its conversion into other valuable molecules. For example, it can be used as a precursor for the synthesis of bio-based plasticizers, lubricants, and surfactants. Materials science plays a crucial role in evaluating the performance of these derived products and comparing them to their petroleum-based counterparts.

Circular Bioeconomy: A key goal is the development of a circular economy around these bio-based products. This involves not only sustainable production but also designing materials that are readily recyclable. Chemists and materials scientists can work on developing efficient chemical or enzymatic recycling processes that can break down PHA-based materials back to their constituent monomers, including this compound, which can then be re-used for polymer synthesis.

Collaborative AreaSynthetic Biology ContributionMaterials Science Contribution
Biopolymer DesignEngineering microbes to produce mcl-PHAs with specific monomer compositions.Characterization of polymer properties and application testing.
Platform ChemicalsDeveloping biocatalytic routes to convert the monomer into other valuable chemicals.Formulation and performance evaluation of new bio-based products.
Circular EconomyDesigning biological systems for efficient monomer production and recycling.Developing and optimizing chemical and enzymatic depolymerization processes.

Q & A

Q. How is Methyl 3-hydroxyoctadecanoate identified in bacterial species, and what methodological considerations are critical for its detection?

this compound can be identified using Fatty Acid Methyl Ester (FAME) analysis via gas chromatography. This method is particularly effective for distinguishing Francisella spp., as they uniquely produce 3-hydroxyoctadecanoate, absent in other bacteria . Key considerations include:

  • Using the Microbial Identification System (MIDI) for standardized protocols.
  • Validating results against reference spectra to avoid misidentification due to similar hydroxy fatty acids.
  • Ensuring sample purity, as contaminants (e.g., other methyl esters) may interfere with chromatographic peaks.

Q. What are the recommended storage conditions and stability parameters for this compound?

Stability data for structurally similar hydroxy fatty acid esters (e.g., Methyl 3-hydroxydodecanoate) indicate that this compound should be stored at ≤-20°C in airtight containers to prevent degradation . Key practices include:

  • Avoiding exposure to oxidizers, which may induce decomposition into CO/CO₂ .
  • Monitoring for crystallization or phase separation under prolonged storage.
  • Using inert atmospheres (e.g., nitrogen) for long-term preservation.

Q. How can researchers resolve discrepancies in reported CAS numbers (e.g., 2420-36-2 vs. 49053-90) for this compound?

Cross-referencing authoritative databases (e.g., PubChem, NIST) is essential to validate CAS numbers. and consistently cite 2420-36-2, while older sources may use obsolete identifiers . Steps include:

  • Confirming supplier documentation and third-party certifications.
  • Using mass spectrometry or NMR to verify molecular structure if purity is disputed.

Advanced Research Questions

Q. What role does this compound play in ecological studies, particularly in animal scent marking or plant-derived natural products?

The compound is identified in trace amounts in Marsdenia bijuga fruit and Iberian wolf feces, suggesting roles in chemical signaling . Methodological approaches include:

  • Gas chromatography-mass spectrometry (GC-MS) for sensitive detection in complex biological matrices.
  • Isotopic labeling to trace metabolic pathways in ecological systems.
  • Comparative studies with synthetic analogs to assess bioactivity (e.g., predator-prey interactions).

Q. How can this compound be synthesized or modified for use in biodegradable polymers like polyhydroxyalkanoates (PHAs)?

Streptomyces spp. produce methyl-branched PHAs incorporating 3-hydroxyoctadecanoate, but synthetic routes require enzymatic catalysis (e.g., PHA synthases) . Key strategies:

  • Optimizing fermentation conditions (e.g., carbon source, pH) to enhance yield.
  • Engineering microbial strains for selective esterification.
  • Characterizing polymer thermal properties (e.g., DSC, TGA) to assess industrial applicability .

Q. What analytical challenges arise when quantifying this compound in pharmacological studies, and how can they be mitigated?

Challenges include low natural abundance and matrix interference. Solutions involve:

  • Solid-phase extraction (SPE) for pre-concentration from plant extracts (e.g., Biondia henryi) .
  • High-resolution LC-MS/MS with multiple reaction monitoring (MRM) for specificity.
  • Validating methods using spiked recovery experiments to ensure accuracy in biological samples.

Contradictions and Methodological Gaps

  • Toxicity Data : While related esters (e.g., Methyl 3-hydroxydodecanoate) are classified as non-toxic , no direct data exist for this compound. Researchers should conduct in vitro cytotoxicity assays (e.g., MTT) before in vivo studies.
  • Ecological Degradation : notes biodegradability but lacks kinetics. Long-term environmental fate studies are needed, particularly in aquatic systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.